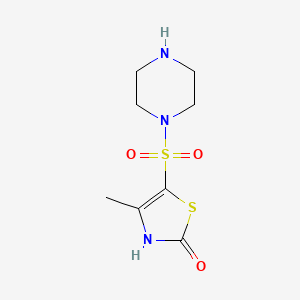

![molecular formula C20H24O7 B12830930 8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12830930.png)

8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tripdiolide is a bioactive diterpene triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F. This compound has been recognized for its impressive anti-inflammatory, immunosuppressive, and antitumor properties . Tripdiolide, along with other compounds from Tripterygium wilfordii Hook F, has been used in traditional medicine for centuries to treat autoimmune and inflammatory diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tripdiolide can be extracted from the root bark of Tripterygium wilfordii Hook F using various solvents such as chloroform, methanol, and ethanol . The extraction process typically involves hot water, ethanol-ethyl acetate, and chloroform-methanol extracts .

Industrial Production Methods: Industrial production of tripdiolide involves large-scale extraction from the plant material, followed by purification processes to isolate the compound. Advanced techniques such as nanostructure formation through filming rehydration and ultrasonic methods have been reported to enhance the efficiency of tripdiolide extraction .

Analyse Des Réactions Chimiques

Types of Reactions: Tripdiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tripdiolide can lead to the formation of epoxides, while reduction can yield alcohol derivatives .

Applications De Recherche Scientifique

Tripdiolide has a wide range of scientific research applications due to its potent biological activities .

Chemistry: In chemistry, tripdiolide is used as a model compound to study the reactivity of diterpene triepoxides and to develop new synthetic methodologies .

Biology: In biological research, tripdiolide is studied for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Medicine: In medicine, tripdiolide has shown promise as a potential therapeutic agent for treating various cancers, autoimmune diseases, and inflammatory conditions . Its antitumor properties have been demonstrated in studies involving lung, pancreatic, nasopharyngeal, breast, stomach, liver, and colon cancers .

Industry: In the pharmaceutical industry, tripdiolide is being explored for its potential to be developed into new drugs for treating cancer and autoimmune diseases .

Mécanisme D'action

Tripdiolide exerts its effects through multiple molecular targets and pathways .

Molecular Targets: The compound inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation and immune responses . It also targets other transcription factors such as p65 and c-Rel .

Pathways Involved: Tripdiolide affects various signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in cell growth and immune regulation . It also modulates the expression of heat shock proteins and other stress response proteins .

Comparaison Avec Des Composés Similaires

Triptolide: Another diterpene triepoxide with similar anti-inflammatory and antitumor properties.

Celastrol: A triterpene known for its anti-inflammatory and neuroprotective effects.

Pristimerin: A triterpene with anticancer and anti-inflammatory activities.

Wilforlide A: A triterpene with immunosuppressive properties.

Uniqueness of Tripdiolide: Tripdiolide is unique due to its specific molecular structure and the distinct pathways it targets. Its ability to modulate multiple signaling pathways and transcription factors makes it a versatile compound with broad therapeutic potential .

Propriétés

IUPAC Name |

8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJWFVBVNFXCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)

![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B12830861.png)

![1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830876.png)

![(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol](/img/structure/B12830883.png)

![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)